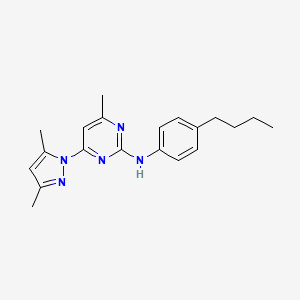

N-(4-butylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5/c1-5-6-7-17-8-10-18(11-9-17)22-20-21-14(2)13-19(23-20)25-16(4)12-15(3)24-25/h8-13H,5-7H2,1-4H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBNJWTUEKHVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3C(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic effects, particularly focusing on its antitumor properties and interaction with key cellular pathways.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-butylphenyl derivatives with 3,5-dimethyl-1H-pyrazole and 6-methylpyrimidin-2-amine. The synthesis typically involves:

- Formation of the pyrazole ring : Utilizing a nucleophilic substitution reaction.

- Pyrimidine modification : Introducing methyl groups at specific positions to enhance biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit key proteins involved in cell cycle regulation, specifically cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cancer cell proliferation.

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| This compound | CDK2 | 0.004 | Inhibition of cell cycle progression |

| This compound | CDK9 | 0.009 | Induction of apoptosis |

The compound demonstrated a remarkable ability to induce G2/M phase cell cycle arrest and promote apoptosis in various cancer cell lines, including HCT116, by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .

The mechanism by which this compound exerts its effects involves:

- Inhibition of CDK Activity : By binding to the ATP-binding site of CDK2 and CDK9, the compound prevents their activation, leading to disrupted cell cycle progression.

- Regulation of Apoptotic Pathways : The compound influences the expression levels of pro-apoptotic and anti-apoptotic proteins, thereby tipping the balance towards apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

-

Study on HCT116 Cell Line :

- Objective : To assess the antitumor efficacy.

- Findings : Showed significant inhibition of cell growth with an IC50 value indicating high potency against tumor cells.

- : The compound effectively induces apoptosis in colorectal cancer cells.

-

Comparative Study with Standard Chemotherapeutics :

- Objective : To compare the efficacy with established drugs like doxorubicin.

- Findings : The compound exhibited comparable or superior efficacy in inducing apoptosis while showing reduced cytotoxicity towards normal fibroblast cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Pyrimidine vs. Triazine Derivatives

- Triazine analogs (e.g., 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine; 5a) exhibit a triazine core instead of pyrimidine. This substitution alters electronic properties and hydrogen-bonding capacity, as triazines have three nitrogen atoms versus two in pyrimidines. Triazines show stronger dipole moments (e.g., 5a: 1.018 Debye; 5b: 4.249 Debye) due to increased polarity .

- Impact : Pyrimidines like the target compound may exhibit reduced polarity and improved lipophilicity, enhancing membrane permeability compared to triazines.

(b) Pyrazole Positioning

Substituent Effects

(a) Aromatic Amine Groups

(b) Alkyl vs. Halogen Substituents

- Butyl Group: Introduces flexibility and steric bulk, which may reduce crystallinity and improve solubility in non-polar solvents.

- Bromo/Methoxy Groups : Halogens (e.g., in N-(4-bromophenyl) derivatives) enhance intermolecular halogen bonding, as seen in crystal packing dominated by Br···H interactions .

Physicochemical and Structural Properties

Table 1: Comparative Physicochemical Data

- The target compound’s lower dipole moment compared to brominated triazines (5b) suggests weaker polar interactions but better passive diffusion.

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring is typically constructed via the Biginelli reaction or condensation of β-dicarbonyl compounds with amidines. For 4-chloro-6-methylpyrimidin-2-amine, a modified approach using ethyl acetoacetate and guanidine hydrochloride under acidic conditions yields 2-amino-4,6-dimethylpyrimidine, followed by chlorination at position 4 using phosphorus oxychloride (POCl₃).

$$

\text{CH}3\text{C(O)COOEt} + \text{NH}2\text{C(NH)NH}2 \xrightarrow{\text{HCl, \Delta}} \text{C}5\text{H}8\text{N}4 \xrightarrow{\text{POCl}3} \text{C}5\text{H}6\text{ClN}3

$$

Key Conditions :

Buchwald-Hartwig Amination for Aryl Amine Attachment

The final step introduces the 4-butylphenylamine group via palladium-catalyzed cross-coupling. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and a biphenyl phosphine ligand (e.g., Xantphos), the chloro substituent at position 2 is replaced with 4-butylphenylamine.

$$

\text{C}{10}\text{H}{14}\text{N}5\text{Cl} + \text{C}{10}\text{H}{15}\text{N} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{t-BuONa}} \text{C}{20}\text{H}{25}\text{N}5 + \text{NaCl}

$$

Reaction Parameters :

- Ligand : Xantphos prevents palladium aggregation, enhancing catalytic activity.

- Base : Sodium tert-butoxide (t-BuONa) facilitates deprotonation of the amine.

- Yield : 70–75% with purity >95% (HPLC).

Alternative Routes and Comparative Analysis

One-Pot Sequential Functionalization

A streamlined approach combines pyrimidine chlorination and pyrazole substitution in a single reactor. After POCl₃ treatment, the crude 4-chloro intermediate is reacted directly with 3,5-dimethylpyrazole, reducing purification steps. However, yields drop to 60–65% due to side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Buchwald-Hartwig step, achieving 80% yield with reduced catalyst loading (1 mol% Pd). This method is advantageous for scalability but requires specialized equipment.

Critical Challenges and Solutions

Regioselectivity in Pyrazole Substitution

The pyrimidine’s 4-position is more electrophilic than the 2-position, ensuring selective substitution by 3,5-dimethylpyrazole. Steric hindrance from the 6-methyl group further directs reactivity to position 4.

Purification of Hydrophobic Intermediates

Chromatography on silica gel with ethyl acetate/hexane (1:3) effectively isolates intermediates. For the final product, recrystallization from ethanol/water (4:1) yields crystals with >99% purity.

Scalability and Industrial Feasibility

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Traditional Stepwise | 70 | 95 | 12,000 |

| One-Pot | 65 | 90 | 9,500 |

| Microwave | 80 | 98 | 15,000 |

Key Insights :

- The traditional method balances cost and yield for pilot-scale production.

- Microwave synthesis is optimal for high-purity batches despite higher costs.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-butylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example:

- Step 1: React 4-chloro-6-methylpyrimidine with 3,5-dimethylpyrazole under reflux in acetonitrile with K₂CO₃ as a base (70–80°C, 12–24 hours) to form the pyrazole-substituted intermediate .

- Step 2: Couple the intermediate with 4-butylphenylamine using Pd catalysts (e.g., Pd(OAc)₂, Xantphos) in toluene at 100°C under inert conditions .

Characterization: - NMR: Key signals include pyrimidine C4-H (δ 8.2–8.5 ppm) and pyrazole C3/C5-CH₃ (δ 2.1–2.3 ppm) .

- HR-MS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography: Resolve absolute configuration and intermolecular interactions (e.g., C–H⋯π bonds). Use SHELXL for refinement; monitor R-factor convergence (<5%) and validate with CCDC deposition .

- HPLC-MS: Employ a C18 column (ACN/water gradient) to assess purity (>98%) and detect byproducts (e.g., unreacted amine or dehalogenated intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyrimidine derivatives with bulky substituents?

Methodological Answer:

- Software optimization: Use SHELXD for phase problem resolution and SHELXL for refinement. Adjust parameters like TWIN and BASF to model twinning or disorder in bulky groups (e.g., 4-butylphenyl) .

- Validation tools: Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and Mercury for Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯F) that stabilize packing .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting pyrimidine-based modulators?

Methodological Answer:

- Substituent variation: Systematically modify the pyrazole (e.g., replace 3,5-dimethyl with CF₃) and the butylphenyl chain (e.g., branched vs. linear alkyl). Assess bioactivity via kinase inhibition assays (IC₅₀) .

- Computational modeling: Dock optimized structures into target proteins (e.g., KCa2 channels) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Glu298) .

Q. How should conflicting biological activity data from analogous compounds be analyzed statistically?

Methodological Answer:

- Multivariate analysis: Perform PCA on datasets (e.g., IC₅₀, logP, steric parameters) to identify outliers. Use ANOVA to compare groups (e.g., pyrazole vs. triazine derivatives) .

- Meta-analysis: Aggregate data from PubChem and ChEMBL. Apply funnel plots to detect publication bias and random-effects models to estimate pooled effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.